サリチル酸メンチル

概要

説明

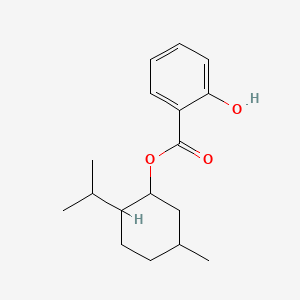

Menthyl salicylate is an ester of menthol and salicylic acid. It is commonly used for its analgesic and anti-inflammatory properties, particularly in topical formulations for the relief of minor aches and pains of muscles and joints. This compound combines the cooling effect of menthol with the pain-relieving properties of salicylic acid, making it a popular ingredient in various over-the-counter products .

科学的研究の応用

Menthyl salicylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

作用機序

Target of Action

Menthyl salicylate is an ester of menthol and salicylic acid . The primary targets of menthyl salicylate are the cyclooxygenase enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Menthyl salicylate works by inhibiting the cyclooxygenase enzymes, thereby reducing the formation of prostaglandins . This results in decreased inflammation and pain. Additionally, when combined with menthol, menthyl salicylate has a counter-irritant effect . Menthol causes vasodilation, leading to a sensation of coldness, followed by an analgesic effect .

Biochemical Pathways

The action of menthyl salicylate affects the prostaglandin synthesis pathway . By inhibiting cyclooxygenase, it reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, it has been suggested that methyl salicylate, a related compound, can be metabolized to the plant hormone salicylic acid, which plays a role in the induction of resistance to pathogens .

Pharmacokinetics

It is known that menthyl salicylate is used topically as a counter-irritant . This suggests that it is absorbed through the skin where it exerts its effects locally.

Result of Action

The inhibition of prostaglandin formation by menthyl salicylate leads to a decrease in inflammation and pain. This makes it effective for the temporary relief of pain associated with conditions such as rheumatism, arthritis, neuralgia, sprains and strains of joints and muscles, lumbago, and fibrositis .

Action Environment

Environmental factors can influence the action of menthyl salicylate. For example, the presence of other compounds, such as menthol or camphor, can enhance its effects . Additionally, the concentration of menthyl salicylate can affect its efficacy, with higher concentrations providing more potent effects . It’s also worth noting that the action of menthyl salicylate can be influenced by the physiological state of the individual, such as the presence of inflammation or injury .

生化学分析

Biochemical Properties

Menthyl salicylate plays a crucial role in various biochemical reactions. It is involved in systemic acquired resistance (SAR) in plants, acting as a signaling molecule that triggers defense mechanisms against pathogens. The compound interacts with enzymes such as salicylic acid methyltransferase, which catalyzes the methylation of salicylic acid to produce menthyl salicylate. Additionally, menthyl salicylate can be demethylated back to salicylic acid by the enzyme salicylic acid-binding protein 2. These interactions are essential for maintaining the balance between the methylated and non-methylated forms of salicylic acid, which is vital for the plant’s defense system .

Cellular Effects

Menthyl salicylate affects various types of cells and cellular processes. In plants, it influences cell signaling pathways related to defense responses. The compound can induce the expression of genes involved in pathogen resistance, thereby enhancing the plant’s ability to fend off infections. In mammalian cells, menthyl salicylate acts as a counterirritant, causing a sensation of warmth or coolness that distracts from pain. This effect is mediated through the activation of transient receptor potential (TRP) channels, which are involved in sensory perception .

Molecular Mechanism

The molecular mechanism of menthyl salicylate involves its interaction with specific biomolecules. In plants, it binds to salicylic acid-binding protein 2, which regulates the levels of salicylic acid and menthyl salicylate. This binding interaction is crucial for the activation of systemic acquired resistance. In mammals, menthyl salicylate activates TRP channels, leading to the sensation of warmth or coolness. This activation results in the inhibition of pain signals, providing relief from muscle and joint pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of menthyl salicylate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that menthyl salicylate can maintain its efficacy in inducing systemic acquired resistance in plants for extended periods. Its stability and effectiveness can be influenced by environmental factors .

Dosage Effects in Animal Models

The effects of menthyl salicylate vary with different dosages in animal models. At low doses, the compound can provide effective pain relief without significant adverse effects. At high doses, menthyl salicylate can cause toxicity, leading to symptoms such as nausea, vomiting, and respiratory distress. These threshold effects highlight the importance of proper dosage regulation to ensure safety and efficacy .

Metabolic Pathways

Menthyl salicylate is involved in several metabolic pathways. In plants, it is synthesized from salicylic acid through the action of salicylic acid methyltransferase. The compound can also be converted back to salicylic acid by salicylic acid-binding protein 2. These metabolic pathways are essential for regulating the levels of menthyl salicylate and salicylic acid, which play critical roles in plant defense mechanisms .

Transport and Distribution

Within cells and tissues, menthyl salicylate is transported and distributed through various mechanisms. In plants, it can be transported through the phloem to different parts of the plant, where it exerts its effects. In mammals, menthyl salicylate is absorbed through the skin and distributed to the underlying tissues, where it interacts with TRP channels to provide pain relief .

Subcellular Localization

The subcellular localization of menthyl salicylate is crucial for its activity and function. In plants, the compound is localized in the cytoplasm and can be transported to different cellular compartments as needed. In mammals, menthyl salicylate is primarily localized in the skin and underlying tissues, where it activates TRP channels to exert its counterirritant effects .

準備方法

Synthetic Routes and Reaction Conditions

Menthyl salicylate is synthesized through an esterification reaction between menthol and salicylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of menthyl salicylate involves the same esterification reaction but on a larger scale. The process includes the use of large reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient mixing of the reactants. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Menthyl salicylate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of an aqueous base, menthyl salicylate can be hydrolyzed to produce menthol and salicylic acid.

Oxidation: Menthyl salicylate can undergo oxidation reactions, particularly at the menthol moiety, leading to the formation of various oxidation products.

Substitution: The ester group in menthyl salicylate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as ammonia (NH3) or amines.

Major Products Formed

Hydrolysis: Menthol and salicylic acid.

Oxidation: Various oxidation products depending on the specific conditions and oxidizing agents used.

Substitution: Products where the ester group is replaced by the nucleophile.

類似化合物との比較

Menthyl salicylate is unique in its combination of menthol and salicylic acid, providing both cooling and analgesic effects. Similar compounds include:

Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.

Menthol: Used alone for its cooling and analgesic effects, often found in topical pain relief products.

Menthyl salicylate stands out due to its dual action, making it a versatile and effective compound for various applications.

特性

| Menthol dilates the blood vessels causing a sensation of coldness, followed by an analgesic effect. Menthol also acts as a penetration enhancer, increasing the penetration of drugs when applied on the skin, to give a faster onset of action. Methyl salicylate is a salicylic acid derivative, and when combined with menthol, produces menthyl salicylate. Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, and cause platelet dysfunction Methyl salicylate is used topically as a counter-irritant. Upon application, it is absorbed through the skin and is applied for the relief of pain in rheumatic conditions and painful muscle or joints. The menthol dilates blood vessels, why the salicylate portion provides a topical anesthetic and analgesic action on the affected area. The cooling and warning action may interfere with the transmission of pain signals through nerves. | |

CAS番号 |

89-46-3 |

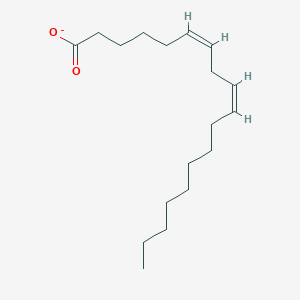

分子式 |

C17H24O3 |

分子量 |

276.4 g/mol |

IUPAC名 |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3/t12-,13+,16-/m1/s1 |

InChIキー |

SJOXEWUZWQYCGL-DVOMOZLQSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

異性体SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2O)C(C)C |

正規SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

沸点 |

186 |

| 89-46-3 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Menthyl Salicylate based on the provided research papers?

A1: While Menthyl Salicylate possesses analgesic and anti-inflammatory properties, the provided research focuses on its application as a flavoring agent and aroma component in products like Shuangling Linimentum [] and green tea []. Specifically, it contributes to the characteristic aroma profiles of these products.

Q2: How is Menthyl Salicylate quantified in complex mixtures like tea and essential oils?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique employed to analyze Menthyl Salicylate in complex mixtures [, ]. This method allows for the separation and identification of individual volatile compounds, including Menthyl Salicylate, based on their retention times and mass spectra.

Q3: Can you describe a method for producing high-purity Menthyl Salicylate?

A3: Unfortunately, the provided research papers do not detail the synthesis of Menthyl Salicylate. They primarily focus on its analysis and presence in specific products. Further research is needed to address its production methods.

Q4: The abstract of one paper mentions "Salicylhydroxamic acid." Is there a connection between this compound and Menthyl Salicylate?

A4: While both compounds share a structural similarity containing a salicylate moiety, they are distinct. The paper focusing on Salicylhydroxamic acid [] describes an improved production method for this compound, which has applications in areas such as medicine and agriculture. This research does not directly relate to Menthyl Salicylate's properties or applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)